molecular formula C7H14N2O B13076585 (3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one

(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one

Cat. No.: B13076585
M. Wt: 142.20 g/mol
InChI Key: WUUHROTVELGTAY-RXMQYKEDSA-N
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Description

(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst or enzyme. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are designed to be efficient, cost-effective, and environmentally friendly, with high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-3-amino-1,4,4-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3/t5-/m1/s1

InChI Key

WUUHROTVELGTAY-RXMQYKEDSA-N

Isomeric SMILES

CC1(CN(C(=O)[C@H]1N)C)C

Canonical SMILES

CC1(CN(C(=O)C1N)C)C

Origin of Product

United States

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